molecular formula C10H14O2S B14417345 2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol CAS No. 83857-83-4

2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol

Cat. No.: B14417345
CAS No.: 83857-83-4
M. Wt: 198.28 g/mol
InChI Key: GGSXLODPAXFIMA-UHFFFAOYSA-N
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Description

2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol is an organic compound with the molecular formula C10H14O2S It is characterized by a benzene ring substituted with three methyl groups, a methylsulfanyl group, and two hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol typically involves the following steps:

    Starting Materials: The synthesis begins with a benzene derivative, such as 2,3,5-trimethylphenol.

    Methylsulfanyl Substitution:

    Hydroxylation: The hydroxyl groups are introduced through a hydroxylation reaction, often using oxidizing agents like hydrogen peroxide or other suitable reagents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, resulting in the formation of methyl-substituted benzene derivatives.

    Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like thiolates or amines.

Major Products Formed:

    Oxidation Products: Quinones, sulfoxides.

    Reduction Products: Methyl-substituted benzene derivatives.

    Substitution Products: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives may have potential biological activity, making it a subject of interest in medicinal chemistry.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant or in drug development.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,3,5-Trimethyl-6-(methylsulfanyl)benzene-1,4-diol involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.

    Pathways Involved: It may influence oxidative stress pathways, signaling cascades, or metabolic processes, depending on its specific application and context.

Comparison with Similar Compounds

    2,3,5-Trimethyl-1,4-benzenediol: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.

    2,3,5-Trimethyl-6-(methylthio)benzene-1,4-diol: Similar structure but with a different sulfur-containing group, leading to variations in its chemical behavior.

Properties

CAS No.

83857-83-4

Molecular Formula

C10H14O2S

Molecular Weight

198.28 g/mol

IUPAC Name

2,3,5-trimethyl-6-methylsulfanylbenzene-1,4-diol

InChI

InChI=1S/C10H14O2S/c1-5-6(2)9(12)10(13-4)7(3)8(5)11/h11-12H,1-4H3

InChI Key

GGSXLODPAXFIMA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)SC)O)C

Origin of Product

United States

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